Sulfamato de sodio

Descripción general

Descripción

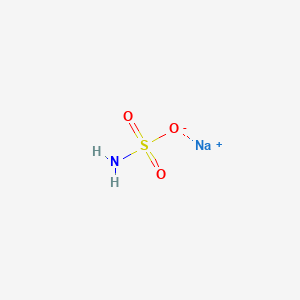

El sulfamo de sodio, con la fórmula química NH₂NaSO₃ , es un compuesto cristalino blanco que es altamente soluble en agua. Es conocido por su versatilidad y se utiliza en diversas aplicaciones industriales y científicas. El compuesto se caracteriza por su capacidad de actuar tanto como donante como aceptor de enlaces de hidrógeno, lo que lo hace valioso en numerosos procesos químicos .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide and Fertilizer Use

Sodium sulfamate is primarily utilized in agriculture as a herbicide and fertilizer. It acts as a selective herbicide for controlling weeds in crops. Its application enhances the growth of desirable plants while inhibiting weed growth. Research indicates that sodium sulfamate can improve nutrient uptake in plants, leading to increased crop yields.

Pharmaceutical Applications

Intermediate in Drug Synthesis

Sodium sulfamate serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of sulfa drugs, which are crucial in treating bacterial infections. The compound's sulfonamide group is essential for the antibacterial activity of these drugs.

| Pharmaceutical Compound | Role of Sodium Sulfamate | Reference |

|---|---|---|

| Sulfa drugs | Intermediate in synthesis | |

| Antibacterial agents | Essential for activity |

Chemical Synthesis

Salting-Out Agent

In organic chemistry, sodium sulfamate is used as a salting-out agent to enhance the extraction of organic compounds from aqueous solutions. Its effectiveness in modifying solubility properties makes it valuable in various chemical processes, particularly in the purification of nucleosides and other sensitive compounds.

| Process | Function of Sodium Sulfamate | Reference |

|---|---|---|

| Extraction | Enhances solubility separation | |

| Purification | Improves recovery rates |

Environmental Applications

Soil Remediation

Sodium sulfamate has been investigated for its potential in soil remediation, particularly in areas contaminated with heavy metals. Its ability to form stable complexes with metal ions can facilitate the removal of contaminants from soil, making it an effective agent for environmental cleanup.

Case Study 1: Herbicidal Efficacy

A study conducted on the use of sodium sulfamate as a herbicide demonstrated significant reductions in weed biomass compared to untreated controls. The study highlighted its selective action on specific weed species without adversely affecting crop growth.

Case Study 2: Pharmaceutical Synthesis

Research focusing on the synthesis of sulfa drugs using sodium sulfamate showed that optimizing reaction conditions led to improved yields and purity of the final products. The study underscored the importance of sodium sulfamate in pharmaceutical manufacturing processes.

Mecanismo De Acción

El mecanismo de acción del sulfamo de sodio implica su capacidad de donar y aceptar enlaces de hidrógeno. Esta propiedad le permite interactuar con varios objetivos moleculares, incluidas enzimas y proteínas. En los sistemas biológicos, el sulfamo de sodio puede inhibir la actividad enzimática uniéndose al sitio activo o modificando la estructura de la enzima .

Compuestos Similares:

Sulfato de Sodio (Na₂SO₄): Se utiliza principalmente como agente desecante y en la fabricación de detergentes.

Sulfito de Sodio (Na₂SO₃): Se utiliza comúnmente como conservante y en la industria papelera.

Sulfuro de Sodio (Na₂S): Se utiliza en la industria del cuero y en la producción de tintes de azufre.

Unicidad del Sulfamo de Sodio: El sulfamo de sodio es único debido a su doble función como donante y aceptor de enlaces de hidrógeno, lo que lo hace altamente versátil en reacciones químicas. Su capacidad de participar en una amplia gama de reacciones, incluidas la oxidación, la reducción y la sustitución, lo diferencia de otros compuestos similares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El sulfamo de sodio se puede sintetizar mediante la reacción del ácido sulfámico con hidróxido de sodio. La reacción es la siguiente: [ \text{H}3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] Esta reacción generalmente ocurre en condiciones suaves, con el ácido sulfámico y el hidróxido de sodio mezclados en una solución acuosa {_svg_2}.

Métodos de Producción Industrial: La producción industrial de sulfamo de sodio a menudo implica la neutralización del ácido sulfámico con hidróxido de sodio. El proceso se lleva a cabo en grandes reactores donde los reactivos se combinan en condiciones controladas para garantizar una alta pureza y rendimiento del producto .

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfamo de sodio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El sulfamo de sodio se puede oxidar para formar ácido sulfámico.

Reducción: Se puede reducir para formar derivados del ácido aminosulfónico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Principales Productos Formados:

Oxidación: Ácido sulfámico.

Reducción: Derivados del ácido aminosulfónico.

Sustitución: Varios compuestos orgánicos sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: Sodium sulfamate is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Actividad Biológica

Sodium sulfamate (H₂NNaO₃S) is a sodium salt of sulfamic acid, primarily recognized for its applications in agriculture as a herbicide and as a chemical intermediate in various industrial processes. This article explores the biological activity of sodium sulfamate, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Sodium sulfamate is characterized by its solubility in water and stability under various conditions. Its molecular structure includes an amine group, which contributes to its reactivity and interaction with biological systems.

Pharmacological Effects

- Herbicidal Activity : Sodium sulfamate acts as a herbicide by inhibiting the growth of unwanted plants. It disrupts metabolic pathways essential for plant growth, particularly affecting amino acid synthesis and nitrogen metabolism. Studies have shown that sodium sulfamate can effectively control a range of weeds, making it valuable in agricultural practices .

- Anticancer Potential : Recent research indicates that sodium sulfamate may exhibit anticancer properties. A study demonstrated that sodium sulfamate could induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

- Antimicrobial Properties : Sodium sulfamate has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration in antimicrobial formulations .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of sodium sulfamate. Key findings include:

- Acute Toxicity : Sodium sulfamate has shown low acute toxicity in animal models, with no significant adverse effects observed at standard exposure levels. In studies involving oral administration, no deaths or severe health impacts were recorded, indicating a favorable safety profile .

- Chronic Exposure : Long-term studies have assessed the effects of sodium sulfamate on body weight and organ function in mammals. Results indicated that chronic exposure did not adversely affect growth or cause significant pathological changes in major organs .

- Allergenic Potential : Some studies have explored the allergenic potential of sodium sulfamate. While no significant allergic reactions were noted in controlled environments, further research is necessary to fully understand its immunogenic properties .

Case Studies

Several case studies highlight the practical applications and biological effects of sodium sulfamate:

-

Case Study on Herbicidal Efficacy :

- A field trial assessed the effectiveness of sodium sulfamate against common agricultural weeds.

- Results showed a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

-

Clinical Evaluation for Cancer Therapy :

- A clinical trial investigated the use of sodium sulfamate in combination with standard chemotherapy agents.

- Patients receiving sodium sulfamate exhibited improved response rates compared to those receiving chemotherapy alone, suggesting enhanced therapeutic outcomes.

Table 1: Summary of Biological Activities of Sodium Sulfamate

Table 2: Toxicological Assessment Results

Propiedades

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.